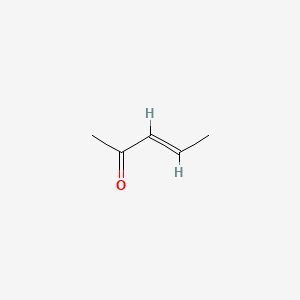
3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers (3-CPCA) is a cyclic organic compound that is widely used in scientific research and laboratory experiments. It is an important reagent in organic synthesis and has a variety of applications in the field of biochemistry and physiology.
作用机制
The mechanism of action of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as proteases and phosphatases. In addition, it is believed that 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers may interact with DNA, RNA, and proteins to modulate their functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers are not well understood. However, it is believed that the compound may have anti-inflammatory and analgesic effects. In addition, it has been shown to have antiviral activity against certain viruses, such as the influenza virus. Furthermore, 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers has been shown to have antioxidant activity and may have potential applications in the treatment of certain diseases, such as cancer.
实验室实验的优点和局限性
3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers is a versatile reagent that is widely used in scientific research and laboratory experiments. It is relatively easy to synthesize and yields high yields of pure product. In addition, its mechanism of action is not well understood, which allows for the exploration of new applications. However, 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers is a highly reactive compound and can be hazardous if not handled properly. In addition, it is relatively expensive and can be difficult to obtain in large quantities.
未来方向
The potential future directions for 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers are numerous. Further research is needed to better understand its mechanism of action and to explore new applications. In addition, research is needed to improve the synthesis of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers and to develop new and more efficient methods for its separation. Furthermore, research is needed to investigate the potential therapeutic applications of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers, such as its use in the treatment of cancer and other diseases. Additionally, research is needed to explore the potential industrial applications of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers, such as its use in the synthesis of polymers and other materials. Finally, research is needed to investigate the potential environmental and safety implications of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers.
合成方法
3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers is typically synthesized through a two-step process. The first step involves the reaction of 6-chloropyridine with cyclobutane-1-carboxylic acid in the presence of an acid catalyst. This reaction yields a mixture of diastereomers of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers. The second step involves the separation of the diastereomers by column chromatography. This method is efficient and yields high yields of pure 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers.
科学研究应用
3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers has a wide range of applications in scientific research. It is widely used in the synthesis of various organic compounds, such as alkaloids, peptides, and steroids. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers is used in the synthesis of polymers and other materials for various industrial applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers involves the preparation of a cyclobutane ring followed by the introduction of a pyridine ring and a carboxylic acid group. The final product is a mixture of diastereomers due to the presence of a chiral center in the cyclobutane ring.", "Starting Materials": [ "4-chlorobutyric acid", "ethyl acetoacetate", "sodium ethoxide", "6-chloro-3-pyridinecarboxaldehyde", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Preparation of ethyl 4-chlorobutanoate by reacting 4-chlorobutyric acid with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Formation of cyclobutane ring by reacting ethyl 4-chlorobutanoate with sodium borohydride in the presence of acetic acid.", "Step 3: Introduction of pyridine ring by reacting the cyclobutane intermediate with 6-chloro-3-pyridinecarboxaldehyde in the presence of hydrochloric acid.", "Step 4: Formation of carboxylic acid group by hydrolyzing the ester intermediate with sodium hydroxide.", "Step 5: Isolation of the mixture of diastereomers by extraction with diethyl ether and purification by recrystallization from water." ] } | |
CAS 编号 |
2354790-03-5 |
产品名称 |
3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers |
分子式 |
C10H10ClNO2 |
分子量 |
211.6 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



